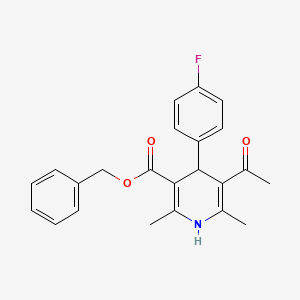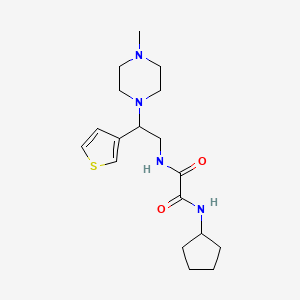
4-Chloro-6-methyl-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-1-indanone is a substituted indanone, a class of compounds known for their diverse biological activities and applications in various fields. Indanones are prominent motifs found in numerous natural products and pharmaceuticals due to their easy accessibility and versatile reactivity .
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one are currently unknown. This compound is a derivative of indane , which has been found to have various biological activities . .
Mode of Action
It’s possible that it may interact with its targets in a similar manner to other indane derivatives
Biochemical Pathways
Indane derivatives have been found to affect various pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, certain conditions such as temperature and light exposure can affect a compound’s stability . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-6-methyl-1-indanone can be synthesized through various methods. One common approach involves the photolysis of α-chloro-2′,5′-dimethylacetophenone, which yields 6-methyl-1-indanone . Another method includes the irradiation of 2,5-dimethylphenacyl (DMP) esters .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale photolysis reactions under controlled conditions to ensure high yields and purity. The use of advanced photoreactors and optimized reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-methyl-1-indanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Halogen substitution reactions can introduce different functional groups into the indanone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Chloro-6-methyl-1-indanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: this compound is used in the production of agrochemicals, fragrances, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
6-Methyl-1-indanone: A closely related compound with similar reactivity and applications.
4-Methoxy-1-indanone: Another indanone derivative with distinct chemical properties and uses.
5-Hydroxy-1-indanone: Known for its biological activity and potential therapeutic applications.
Uniqueness: 4-Chloro-6-methyl-1-indanone is unique due to the presence of both chloro and methyl substituents, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
4-chloro-6-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSLFDJIWTWXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)


![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%](/img/new.no-structure.jpg)

![3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2894730.png)







